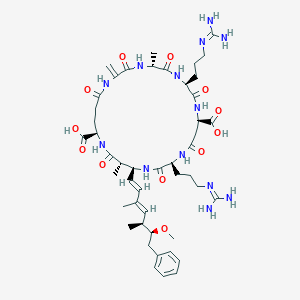
Toxin III, cyanobacterium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toxin III, cyanobacterium is a natural product found in Anabaena and Romanoa with data available.
Aplicaciones Científicas De Investigación
Ecological Roles
Allelochemicals : Toxin III and other cyanobacterial toxins may function as allelochemicals, substances that inhibit the growth of competing organisms. Research indicates that these toxins can suppress the growth of other algae and aquatic plants, thereby influencing community dynamics in freshwater ecosystems . This property has implications for managing algal blooms and maintaining biodiversity in aquatic environments.
Defense Mechanisms : Cyanobacterial toxins serve as defense mechanisms against grazers. For instance, certain toxins deter herbivorous fish and invertebrates, which helps cyanobacteria survive predation . This ecological role suggests that Toxin III could be leveraged in biological control strategies to manage pest populations in aquatic systems.
Biotechnological Applications
Cyanobacterial toxins, including Toxin III, have potential applications in several biotechnological fields:
- Agriculture : The herbicidal properties of cyanobacterial toxins can be harnessed to develop natural herbicides. Studies have shown that these compounds can effectively inhibit the growth of unwanted plant species without the adverse effects associated with synthetic herbicides .
- Pharmaceuticals : The unique biochemical properties of Toxin III may lead to the development of novel pharmaceutical agents. For example, research into neurotoxic compounds from cyanobacteria has revealed their potential in treating neurodegenerative diseases . The mechanisms by which these toxins interact with biological systems could inform drug development strategies.
- Environmental Management : Toxin III can play a role in bioremediation efforts. Its ability to inhibit specific microbial growth can be utilized to control harmful algal blooms (HABs) that threaten water quality and aquatic life .
Case Studies
Several studies highlight the practical applications of Toxin III:
- Florida Everglades Research : Investigations into the allelopathic effects of cyanobacterial toxins in the Florida Everglades demonstrated that certain strains could suppress competing algae and macrophytes. This research supports the use of cyanobacterial extracts as natural herbicides in wetland restoration projects .
- Neurotoxin Studies : Research on neurotoxic compounds produced by cyanobacteria has revealed connections to neurodegenerative diseases such as Alzheimer's. Toxin III's structural analogs have been studied for their ability to cross the blood-brain barrier and affect neuronal health . These findings suggest a dual role for these compounds in both ecological interactions and human health.
Propiedades
Número CAS |
118389-25-6 |
|---|---|
Fórmula molecular |
C47H71N13O12 |
Peso molecular |
1010.1 g/mol |
Nombre IUPAC |
(5R,8S,11R,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,19-dimethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C47H71N13O12/c1-25(22-26(2)36(72-6)23-30-12-8-7-9-13-30)16-17-31-27(3)39(63)59-34(44(68)69)18-19-37(61)54-28(4)40(64)55-29(5)41(65)58-33(15-11-21-53-47(50)51)43(67)60-35(45(70)71)24-38(62)56-32(42(66)57-31)14-10-20-52-46(48)49/h7-9,12-13,16-17,22,26-27,29,31-36H,4,10-11,14-15,18-21,23-24H2,1-3,5-6H3,(H,54,61)(H,55,64)(H,56,62)(H,57,66)(H,58,65)(H,59,63)(H,60,67)(H,68,69)(H,70,71)(H4,48,49,52)(H4,50,51,53)/b17-16+,25-22+/t26-,27-,29+,31-,32-,33-,34+,35+,36-/m0/s1 |
Clave InChI |
UWKDRDKCWDBPNK-WXJJDZFKSA-N |
SMILES |
CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
SMILES isomérico |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)C[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)NC(=O)CC[C@@H](NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |
SMILES canónico |
CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Sinónimos |
cyclo-Ala-Arg-isoAsp-Arg-Adda-isoglu-dehydroalanine toxin III, cyanobacterium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















